molecular formula C17H15N5O B2817046 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 1797043-96-9

2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

Katalognummer: B2817046
CAS-Nummer: 1797043-96-9
Molekulargewicht: 305.341
InChI-Schlüssel: QIQAMDAEFKTACU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structure and Synthesis 2-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine core linked to an azetidine ring via a carbonyl group. The azetidine ring is further substituted with a 4-phenyl-1,2,3-triazole moiety. This structural architecture combines nitrogen-rich heterocycles (pyridine, triazole, azetidine), which are known to enhance bioactivity and binding affinity in medicinal chemistry .

The synthesis of such compounds typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to introduce the azetidine-pyridine framework . For example, copper-catalyzed methods have been employed to synthesize analogous triazole-containing pyridines, as demonstrated in the preparation of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-(phenylselanyl)pyridine derivatives .

Applications Triazole-pyridine hybrids are explored for their anticancer properties.

Eigenschaften

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c23-17(15-8-4-5-9-18-15)21-10-14(11-21)22-12-16(19-20-22)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQAMDAEFKTACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be introduced through subsequent reactions involving azetidine derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition Reactions: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole and pyridine rings make it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine has shown potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.

Medicine: The compound has been studied for its potential medicinal properties, including its use as an antimicrobial, antioxidant, and anti-inflammatory agent. Its unique structure allows it to bind to specific receptors and enzymes, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Wirkmechanismus

The mechanism by which 2-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine exerts its effects involves its interaction with molecular targets and pathways. The triazole and pyridine rings can bind to specific enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound’s structural uniqueness lies in its azetidine-triazole-pyridine scaffold. Key analogues include:

Compound ID/Name Molecular Formula Molecular Weight Key Structural Differences Source
2-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine C19H16N6O 344.37 g/mol Azetidine core, pyridine linkage Target Compound
S727-1019 (4-(3-{4-[(cyclopropylmethoxy)methyl]-1H-1,2,3-triazol-1-yl}azetidine-1-carbonyl)benzonitrile) C18H19N5O2 337.38 g/mol Cyclopropylmethoxy substituent, benzonitrile group
BI81767 (3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile) C20H17N5O 343.38 g/mol Pyrrolidine (5-membered) vs. azetidine (4-membered) ring
(furan-3-yl){2-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]piperidin-1-yl}methanone C20H22N4O2 350.42 g/mol Piperidine instead of azetidine, furan substituent

Key Observations :

  • Substituents : The benzonitrile group in S727-1019 may enhance polarity and solubility compared to the parent compound .
  • Bioactivity : Piperidine-based analogues (e.g., T505-0024) show reduced steric hindrance, which could influence pharmacokinetics .

Key Observations :

  • Triazole-pyridine hybrids consistently outperform conventional chemotherapeutics in cytotoxicity assays .
  • The absence of selenium in the target compound may reduce toxicity compared to selanyl-containing derivatives .

Biologische Aktivität

The compound 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyridine ring substituted with an azetidine moiety that is further linked to a 4-phenyl-1H-1,2,3-triazole. The structural formula can be represented as follows:

C15H15N5O\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}

1. Antiviral Activity

Recent studies have indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds with similar triazole structures have been shown to inhibit the HIV-1 capsid (CA) protein. The compound 6a-9 , a derivative of triazole, demonstrated an effective EC50 value of 3.13 µM , indicating strong antiviral activity against HIV-1 . This suggests that the incorporation of the triazole moiety in 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine may confer similar antiviral properties.

2. Anticancer Activity

The biological evaluation of triazole derivatives has also highlighted their potential as anticancer agents. For example, certain 1,2,3-triazole derivatives have been investigated for their ability to inhibit various kinases involved in cancer progression . The compound's structure allows for interactions with target proteins that are crucial in cancer signaling pathways.

3. Anti-inflammatory Properties

Triazole compounds have been noted for their anti-inflammatory effects. In particular, derivatives containing a phenylalanine moiety have shown comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This indicates that 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine could be explored further for its potential in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleEC50/IC50 ValueMechanism of Action
Antiviral6a-93.13 µMInhibition of HIV-1 CA protein
AnticancerPF-042179030.005 µMc-Met kinase inhibition
Anti-inflammatoryTriazole DerivativeComparable to NSAIDsModulation of inflammatory pathways

Case Study: Antiviral Efficacy

In a study focusing on the antiviral efficacy of triazole derivatives against HIV, it was found that compounds structurally similar to 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine not only inhibited viral replication but also affected the assembly of viral proteins . This highlights the potential mechanism through which such compounds could exert their antiviral effects.

Q & A

Q. What are the key synthetic strategies for preparing 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by azetidine ring functionalization. For example:

  • Step 1: Azide precursors (e.g., 3-azido-2-arylselanyl-pyridines) react with terminal alkynes under Cu(II) acetate/sodium ascorbate catalysis in THF/H₂O to yield triazole intermediates .
  • Step 2: Acyl chloride derivatives of azetidine are coupled with pyridine moieties using amide bond-forming conditions (e.g., DCC/DMAP in DMSO). Monitoring via TLC or HPLC ensures reaction completion .

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy: ¹H/¹³C NMR confirms triazole (δ 7.8–8.0 ppm), azetidine (δ 3.5–4.5 ppm), and pyridine (δ 8.3–8.5 ppm) resonances. Coupling constants (e.g., J = 4.7 Hz for pyridine protons) validate stereochemistry .
  • Mass spectrometry: High-resolution MS (e.g., ESI+) confirms molecular weight (C₁₉H₁₆N₆O) with <2 ppm error .

Q. What are common impurities during synthesis, and how are they resolved?

  • Byproducts: Unreacted azides or alkyne residues. Column chromatography (hexane/ethyl acetate gradients) or preparative HPLC isolates the target compound .
  • Side reactions: Hydrolysis of the azetidine carbonyl group under acidic conditions. pH control (neutral to mild basic) minimizes degradation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Docking studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with CNS targets (e.g., phosphodiesterase enzymes). Triazole and pyridine moieties show strong hydrogen bonding with active-site residues .
  • QSAR analysis: Substituent effects (e.g., electron-withdrawing groups on phenyl rings) correlate with inhibitory potency (IC₅₀) in enzyme assays .

Q. What crystallographic challenges arise in resolving its 3D structure?

  • Twinned crystals: Azetidine’s conformational flexibility leads to twinning. SHELXL refinement with TWIN/BASF commands resolves overlapping reflections .
  • Disorder: The phenyl-triazole group may exhibit rotational disorder. Partial occupancy modeling and anisotropic displacement parameters improve R-factor convergence (<5%) .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

  • Example: NMR suggests planar triazole geometry, while XRD shows slight puckering due to steric strain. Multi-temperature XRD (100–300 K) and variable-temperature NMR reconcile dynamic vs. static disorder .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Deuterium labeling: Replacing labile protons (e.g., azetidine CH₂) with deuterium slows CYP450-mediated oxidation. LC-MS/MS quantifies metabolite profiles .
  • Prodrug design: Masking the pyridine nitrogen as a phosphonate ester improves bioavailability (e.g., logP optimization from 1.2 to 2.8) .

Methodological Guidance

3.1 Experimental design for SAR studies:

  • Variable substituents: Synthesize analogs with halogen (F, Cl) or methoxy groups on the phenyl ring. Compare inhibition constants (Ki) against PDE4B .
  • Control experiments: Use wild-type vs. knockout cell lines to confirm target specificity (e.g., siRNA silencing of PDE4B) .

3.2 Data interpretation in bioactivity assays:

  • False positives: Counter-screen against hERG channels to exclude off-target cardiotoxicity (IC₅₀ >10 μM acceptable) .
  • Dose-response anomalies: Hill coefficients >1 suggest cooperative binding. Use nonlinear regression (e.g., GraphPad Prism) to validate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.